molecular formula C28H24ClF3N4O6S B000631 Sorafenib tosylate CAS No. 475207-59-1

Sorafenib tosylate

Katalognummer: B000631
CAS-Nummer: 475207-59-1
Molekulargewicht: 637.0 g/mol
InChI-Schlüssel: IVDHYUQIDRJSTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sorafenib tosylate is a multikinase inhibitor approved for advanced hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and differentiated thyroid cancer. It targets Raf kinases (Raf-1, wild-type B-Raf, and mutant B-Raf V600E), vascular endothelial growth factor receptors (VEGFR-2/-3), platelet-derived growth factor receptor-β (PDGFR-β), and other tyrosine kinases involved in tumor proliferation and angiogenesis . Its molecular formula is $ \text{C}{21}\text{H}{16}\text{ClF}{3}\text{N}{4}\text{O}{3} \cdot \text{C}{7}\text{H}{8}\text{O}{3}\text{S} $, with a molecular weight of 637.03 g/mol .

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug due to its poor aqueous solubility (4.15 mg/mL in ethanol, insoluble in water) and high permeability . Its oral bioavailability ranges from 38% to 49%, necessitating formulation strategies to improve solubility and dissolution . Polymorphic forms (e.g., Form I and III) significantly influence solubility, with Form III showing 3.5-fold higher solubility in 0.1 N HCl + 1% SDS compared to Form I (1.103 ± 0.014 mg/mL vs. 0.314 ± 0.006 mg/mL) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Sorafenibtosylat umfasst mehrere Schritte. Einer der wichtigsten Zwischenprodukte ist 4-Chlor-3-(trifluormethyl)anilin, das einer Reihe von Reaktionen unterzogen wird, um das Endprodukt zu bilden. Der Prozess umfasst die folgenden Schritte :

    Bildung des Zwischenprodukts: 4-Chlor-3-(trifluormethyl)anilin wird mit Phosgen umgesetzt, um 4-Chlor-3-(trifluormethyl)phenylisocyanat zu bilden.

    Kupplungsreaktion: Das Isocyanat wird dann mit 4-Aminophenol umgesetzt, um 4-[4-(4-Chlor-3-(trifluormethyl)phenyl)ureido]phenol zu bilden.

    Etherbildung: Dieses Zwischenprodukt wird mit 2-Chlor-N-methylpyridin-3-carboxamid umgesetzt, um Sorafenib zu bilden.

    Tosylierung: Schließlich wird Sorafenib mit p-Toluolsulfonsäure tosyliert, um Sorafenibtosylat zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Sorafenibtosylat beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst typischerweise die Verwendung von Lösungsmitteln wie Ethanol und Methanol, und die Reaktionen werden unter kontrollierten Temperaturen und Drücken durchgeführt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Sorafenibtosylat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Reagenzien sind Cytochrom-P450-Enzyme und UGT1A9.

    Substitution: Reagenzien wie Nukleophile (z. B. Amine, Thiole) können unter milden Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Sorafenibtosylat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter :

    Chemie: Als Modellverbindung zur Untersuchung von Kinaseinhibitoren und ihrer Wechselwirkungen mit verschiedenen Zielen.

    Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Signalwege und seiner Rolle bei der Hemmung des Tumorwachstums.

    Medizin: Weitgehend in klinischen Studien zur Behandlung verschiedener Krebsarten eingesetzt, darunter hepatozelluläres Karzinom, Nierenzellkarzinom und Schilddrüsenkarzinom.

    Industrie: Einsatz bei der Entwicklung von Medikamententrägersystemen wie Nanocarriern, um die Bioverfügbarkeit zu verbessern und Nebenwirkungen zu reduzieren.

Wirkmechanismus

Sorafenibtosylat ist ein Kinase-Inhibitor, der die Proliferation von Tumorzellen verringert, indem er mehrere intrazelluläre Kinasen hemmt, darunter c-CRAF, BRAF und mutiertes BRAF . Es zielt auf Zellmembran-Tyrosinkinase-Rezeptoren und nachgeschaltete intrazelluläre Kinasen ab, die an der Proliferation von Tumorzellen und der Angiogenese beteiligt sind . Sorafenib-Behandlung induziert Autophagie, die das Tumorwachstum unterdrücken kann .

Analyse Chemischer Reaktionen

Salt Formation from Sorafenib Free Base

The most common method involves reacting sorafenib free base with p-toluenesulphonic acid (tosic acid) in aqueous or solvent-based systems ( ):

  • Reaction Conditions :
    • Solvent : Water or acetone-water mixtures.
    • Temperature : 30–70°C.
    • Time : 2–18 hours.
    Example :
    • Sorafenib free base (2 g) + tosic acid (22.0 g) in water (10 mL) stirred at 30–32°C for 12 hours → Yield : ~95% ( ).
  • Key Steps :
    • Precipitation : Filtered and washed with acetone/water.
    • Drying : Under reduced pressure at 50–70°C.

Stability and Degradation

This compound’s stability is governed by its polymorphic forms and environmental conditions ( ):

Polymorphic Influence

  • Form I vs. Form III :
    • Solubility : Form III exhibits higher solubility (2.96 × 10⁻⁵ cm/s) than Form I (3.02 × 10⁻⁵ cm/s) in biorelevant media ( ).
    • Permeability : Form III has lower permeability due to rapid crystallization in aqueous environments ( ).

Environmental Sensitivity

  • Light/Temperature : Degrades at >8°C or under light exposure; storage at 2–8°C in dark recommended ( ).
  • pH-Dependent Solubility :
    MediumSolubility (mg/mL)Source
    Simulated Gastric Fluid0.0015
    DMSO200

Degradation Pathways

While explicit degradation products are not detailed in available studies, instability in aqueous media suggests hydrolysis of the urea moiety or sulfonate group under acidic/basic conditions ( ).

Functional Group Reactivity

The carboxamide and urea groups in this compound participate in key interactions:

  • Urea Linkage : Critical for kinase inhibition; reacts with serine/threonine residues in RAF/VEGFR targets ( ).
  • Tosylate Group : Enhances solubility via salt formation but reduces bioavailability in polar solvents ( ).

Analytical Characterization

  • FT-IR/Raman Spectroscopy : Distinctive bands at 1238 cm⁻¹ (C–O stretching) and 500–950 cm⁻¹ (C–H deformation) differentiate polymorphs ( ).
  • HPLC-DAD : Used to quantify solubility changes (LOD: 1.88 × 10⁻⁶ cm/s) ( ).

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Sorafenib tosylate is utilized in various clinical settings:

  • Hepatocellular Carcinoma : Approved for patients with unresectable HCC, sorafenib has shown significant efficacy in prolonging survival compared to placebo treatments .
  • Renal Cell Carcinoma : It is effective in advanced RCC, improving progression-free survival rates .
  • Thyroid Cancer : Sorafenib is indicated for patients with radioactive iodine-resistant DTC, demonstrating tumor response in clinical trials .

Pediatric Oncology

Recent studies have evaluated this compound's efficacy in pediatric populations, particularly for relapsed or refractory tumors such as rhabdomyosarcoma and Wilms tumor. Clinical trials indicate that it can extend progression-free survival in these cases .

Improving Bioavailability

Research has focused on enhancing the solubility and bioavailability of this compound:

  • Solid Dispersion Techniques : Studies have developed solid dispersions using adsorbents like Neusilin to improve the drug's solubility and therapeutic efficacy .
  • Microemulsion Formulations : New formulations encapsulate sorafenib in biocompatible carriers to enhance oral bioavailability while minimizing toxicity .

Efficacy in Specific Cancers

A summary of notable case studies includes:

Cancer TypeStudy FocusResult Summary
Hepatocellular CarcinomaLong-term survivalSignificant improvement over placebo
Renal Cell CarcinomaProgression-free survivalEnhanced outcomes with combination therapies
Pediatric RhabdomyosarcomaTreatment responsePositive response observed in clinical trials

Side Effects Management

Despite its effectiveness, this compound is associated with side effects such as fatigue, hypertension, and gastrointestinal disturbances. Ongoing studies aim to better manage these adverse effects while maintaining therapeutic efficacy .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic and Solubility Profiles

Table 1: Solubility and Permeability of Sorafenib Tosylate vs. Similar Compounds

Compound Solubility (mg/mL) BCS Class Apparent Permeability ($ P_{\text{app}} $, cm/s) Key Targets
This compound 0.314 (Form I) – 1.805 (Form III)* II $ 3.01 \times 10^{-5} $ (pH 1.2) Raf, VEGFR, PDGFR
Sorafenib Hydrochloride Lower than tosylate in co-solvents II N/A Raf, VEGFR
Sunitinib Malate 0.04–0.06 (pH 7.4) II $ 1.2 \times 10^{-5} $ VEGFR, PDGFR, c-KIT
Regorafenib 0.05 (water) II $ 2.5 \times 10^{-5} $ VEGFR, TIE-2, RET
Pazopanib HCl 0.02 (water) II $ 1.8 \times 10^{-5} $ VEGFR, PDGFR, c-KIT

*In media with 1% SDS .

Key Findings :

  • This compound’s polymorphic forms (I and III) exhibit divergent solubility profiles, particularly in acidic and neutral media .
  • Sunitinib malate and regorafenib share similar BCS Class II limitations but differ in target specificity. Sunitinib strongly inhibits c-KIT, while regorafenib targets RET and TIE-2 .

Table 2: Clinical Outcomes in Advanced RCC (Selected Trials)

Trial Drug Median PFS (Months) OS (Months) Common Adverse Events
TARGET (2007) This compound 5.5 19.3 Diarrhea (43%), HFSR (30%), hypertension
COMPARZ (2013) Sunitinib Malate 10.0 28.9 Fatigue (63%), HFSR (29%), thrombocytopenia
METEOR (2015) Cabozantinib 7.4 21.4 Diarrhea (74%), hypertension (33%)

Notes:

  • Sorafenib demonstrated a 44% reduction in progression risk vs. placebo in RCC but had lower PFS compared to sunitinib (5.5 vs. 10.0 months) .
  • Hand-foot skin reaction (HFSR) and hypertension are more frequent with sorafenib, whereas sunitinib is associated with hematologic toxicities .

Formulation and Stability

Table 3: Polymorphic and Solvate Stability

Compound Polymorphic Forms Key Stability Issues
This compound Forms I, III Form III has higher solubility but lower thermodynamic stability .
Imatinib Mesylate α, β forms β-form is hygroscopic and less stable .
Erlotinib HCl Amorphous Prone to moisture-induced degradation .

Key Insights :

  • This compound solvates (e.g., ethanol solvate) show variable stability in solvent mixtures, with desolvation kinetics impacting bioavailability .
  • Nanoscale formulations (e.g., TPGS-based lipid nanoparticles) enhance solubility and antitumor efficacy by 3-fold in vitro .

Toxicogenomic and Impurity Profiles

This compound’s genotoxic impurities (methyl tosylate, ethyl tosylate) are controlled to <0.09 μg/mL via UPLC methods, ensuring compliance with ICH guidelines .

Biologische Aktivität

Sorafenib tosylate, known as BAY 43-9006, is a multi-kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). Its biological activity is characterized by its ability to inhibit tumor cell proliferation and angiogenesis through the blockade of various receptor tyrosine kinases (RTKs) and serine/threonine kinases. This article delves into the mechanisms of action, clinical efficacy, and research findings associated with this compound.

This compound acts on multiple targets involved in tumorigenesis:

  • Receptor Tyrosine Kinases : It inhibits vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptor β (PDGFR-β), c-KIT, and FMS-like tyrosine kinase 3 (FLT3) .
  • Raf Kinase Inhibition : Originally developed as a Raf kinase inhibitor, sorafenib blocks the Raf/MEK/ERK signaling pathway, crucial for cell proliferation and survival .
  • Necroptosis Inhibition : Recent studies indicate that sorafenib can inhibit necroptosis, a form of programmed cell death, by preventing necrosome formation through direct interaction with RIPK1 and RIPK3 kinases .

Clinical Efficacy

This compound has been extensively studied in clinical trials, demonstrating significant efficacy in various malignancies:

Renal Cell Carcinoma (RCC)

  • Phase III TARGET Trial : This trial showed that sorafenib significantly prolonged progression-free survival (PFS) compared to placebo in patients with advanced clear-cell RCC who had failed previous therapies .
  • Real-world Evidence : A post-marketing surveillance study involving over 3200 patients confirmed the safety and efficacy of sorafenib in routine clinical practice, reinforcing its role as a first-line treatment for advanced RCC .

Hepatocellular Carcinoma (HCC)

  • Sorafenib is approved for HCC treatment, where it has been shown to improve overall survival by delaying disease progression .

Pediatric Applications

  • Recent studies are exploring the use of sorafenib in pediatric cancers such as rhabdomyosarcoma. Preliminary results indicate potential benefits in prolonging PFS in younger patients with relapsed or refractory conditions .

Research Findings

Table 1 summarizes key findings from various studies on this compound's biological activity:

Study TypeFindingsReference
Phase II RCC TrialProlonged PFS compared to placebo; significant OS benefit noted.
Post-marketing SurveillanceConfirmed safety and efficacy in over 3200 patients; real-world effectiveness demonstrated.
Necroptosis StudyInhibits necroptosis at lower concentrations; binds to RIPK1/3 and MLKL.
Combination Therapy StudiesEffective in combination with cytotoxic agents like vinorelbine and cisplatin.

Case Studies

  • Case Study in RCC : A patient with metastatic RCC treated with sorafenib after failing cytokine therapy showed stabilization of disease for over six months before requiring additional treatment options.
  • Pediatric Rhabdomyosarcoma : A cohort study indicated that children receiving sorafenib as part of their treatment regimen exhibited improved clinical outcomes compared to historical controls.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for assessing Sorafenib tosylate's solubility in solvent systems?

Solubility studies should employ monosolvents (e.g., ethanol, water) and binary mixtures, with thermodynamic analysis using models like the modified Apelblat equation or Wong-Sandler mixing rules. Key parameters include temperature control (288.2–328.2 K), equilibrium determination via HPLC, and validation through crystal structure analysis (e.g., X-ray diffraction) to account for polymorphism .

Q. How should clinical trials involving this compound adhere to CONSORT guidelines?

Trials must include:

  • Registration : Primary trial registry ID in the "Materials and Methods" section.
  • Randomization : Clear description of allocation concealment and blinding methods.
  • Statistical rigor : Use of Kaplan-Meier survival analysis for efficacy endpoints and Cox regression for covariates.
  • Ethics : Institutional review board approval and informed consent documentation .

Q. What validated analytical methods ensure accurate quantification of this compound in lipid-based formulations?

Reverse-phase HPLC (RP-HPLC) with UV detection is widely validated per ICH guidelines. Key parameters:

  • Specificity : Separation from excipients (e.g., lipid matrices) confirmed via retention time and peak purity.
  • Linearity : Range of 0.1–50 µg/mL with R² > 0.999.
  • Precision : Intraday/interday CV < 2% .

Q. Which statistical methods are appropriate for analyzing dose-response relationships in Sorafenib studies?

  • ANOVA : For comparing mean tumor size reduction across dose groups.
  • Logistic regression : To model binary outcomes (e.g., partial vs. complete response).
  • Survival analysis : Cox proportional hazards models for time-to-event data (e.g., progression-free survival) .

Advanced Research Questions

Q. How can structural polymorphism of this compound impact bioavailability, and what strategies mitigate this?

Polymorphs (e.g., Form I vs. II) exhibit distinct solubility profiles due to crystal packing differences. Mitigation strategies:

  • Cocrystal engineering : Pairing with coformers (e.g., nicotinamide) to stabilize high-solubility forms.
  • Amorphous solid dispersions : Enhancing dissolution via polymers like PVP-K30.
  • In situ monitoring : Raman spectroscopy during formulation to detect phase transitions .

Q. What methodologies resolve discrepancies in this compound's clinical efficacy across hepatocellular carcinoma subgroups?

  • Stratified analysis : Segment data by biomarkers (e.g., VEGF expression levels).
  • Covariate adjustment : Multivariate models to control for liver function (Child-Pugh score) or prior therapies.
  • Meta-regression : Pooling phase 3 trial data to identify moderators (e.g., geographic variability in dosing) .

Q. How can integrated PK/PD models predict this compound's tumor response variability?

  • Population pharmacokinetics : Nonlinear mixed-effects modeling (NONMEM) to account for covariates (e.g., albumin levels).
  • Pharmacodynamic linkage : Emax models correlating plasma concentrations with tumor growth inhibition.
  • In silico simulations : Monte Carlo methods to forecast outcomes in understudied populations .

Q. What experimental approaches elucidate this compound's multi-kinase inhibition mechanisms?

  • Kinase profiling : Radioligand binding assays (e.g., IC50 determination for Raf-1, VEGFR-2).
  • Molecular docking : Computational simulations (e.g., AutoDock Vina) to map binding interactions.
  • Transcriptomic analysis : RNA-seq to identify downstream pathways (e.g., MAPK/ERK suppression) .

Q. How do formulation strategies optimize this compound's stability in nano-delivery systems?

  • Solid lipid nanoparticles (SLNs) : Use of Compritol 888 ATO to enhance drug loading (>80%) and prevent degradation.
  • Lyophilization : Trehalose as a cryoprotectant to maintain particle size (<200 nm) post-reconstitution.
  • Accelerated stability testing : ICH Q1A guidelines for assessing shelf life under varied humidity/temperature .

Q. What methodologies address batch-to-batch variability in this compound's preclinical toxicity data?

  • Quality-by-design (QbD) : DOE (design of experiments) to optimize synthesis parameters (e.g., reaction time, solvent ratios).
  • Forced degradation studies : Acid/alkali hydrolysis to identify degradation impurities via LC-MS.
  • Interlaboratory validation : Harmonizing protocols across institutions using reference standards (e.g., USP this compound RS) .

Eigenschaften

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N4O3.C7H8O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3,(H,26,30)(H2,28,29,31);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDHYUQIDRJSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClF3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047839
Record name Sorafenib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475207-59-1
Record name Nexavar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475207-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorafenib tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475207591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorafenib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea mono(4-methylbenzenesulfonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SORAFENIB TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T62Q3B36J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorafenib tosylate
Reactant of Route 2
Reactant of Route 2
Sorafenib tosylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sorafenib tosylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sorafenib tosylate
Reactant of Route 5
Reactant of Route 5
Sorafenib tosylate
Reactant of Route 6
Reactant of Route 6
Sorafenib tosylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.